5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c1-11-3-5-16-14(9-11)23(2)20(25)13-10-12(4-6-15(13)26-16)22-19(24)17-7-8-18(21)27-17/h3-10H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPONBUZHSRVGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(O4)Br)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The structural formula of the compound can be represented as follows:
Key Features
- Dibenzo[b,f][1,4]oxazepine Core : This bicyclic structure is significant for its interaction with various biological targets.
- Bromine Substitution : The presence of bromine enhances the compound's reactivity and may influence its pharmacokinetic properties.
- Amide Functionality : The amide group plays a crucial role in biological interactions and stability.
Pharmacological Properties
Research has indicated that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines have been evaluated, demonstrating significant antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.3 |
| A549 (Lung) | 10.7 |
- Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating its possible use in treating inflammatory diseases.
The mechanisms by which 5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide exerts its biological effects may involve:
- Inhibition of Cell Cycle Progression : The compound may interfere with key regulatory proteins involved in cell cycle control.
- Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : It may affect various signaling pathways involved in inflammation and cancer progression.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell growth. The study utilized a series of assays to determine IC50 values and observed morphological changes consistent with apoptosis.
Study 2: Anti-inflammatory Effects
In an experimental model involving lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant decrease in inflammatory markers compared to control groups. This suggests potential therapeutic applications in inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of the target compound, based on evidence from synthetic protocols, spectroscopic data, and pharmacological evaluations:
Key Observations:
Core Heteroatom Impact :
- Compounds with a thiazepine core (sulfur atom) exhibit higher receptor binding affinities compared to oxazepine analogs (oxygen atom), likely due to sulfur’s polarizability and larger atomic radius enhancing hydrophobic interactions .
- The target compound’s oxazepine core may improve metabolic stability but reduce potency relative to thiazepines .
Substituent Effects: Bromine in the furan ring increases molecular weight (Br = 80 Da) and logP (predicted +0.5 vs. Methyl groups at positions 8 and 10 (target compound) may sterically hinder interactions with off-target receptors, improving selectivity .
Synthetic Yields :
- Carboxamide-linked analogs (e.g., furan-2-carboxamide) typically show lower yields (9–21%) compared to phenylacetamide derivatives (37–83%), attributed to steric challenges during coupling reactions .
Research Findings and Implications
Pharmacological Activity: Thiazepine derivatives (e.g., compound 30, m/z 449.1) demonstrate nanomolar IC50 values for D2 receptors, whereas oxazepine analogs require higher concentrations for similar effects . The bromine atom in the target compound may compensate for oxazepine’s lower intrinsic activity by enhancing target residence time via halogen bonding .
Spectroscopic Data :
- HRMS accuracy : All analogs show <3 ppm error between theoretical and observed m/z values, confirming synthetic fidelity .
- 1H NMR shifts : Methyl groups at positions 8 and 10 (target) resonate at δ 2.1–2.3 ppm, distinct from ethyl/propyl analogs (δ 1.2–1.5 ppm) .
Structural Limitations :
- Thiazepine 5-oxides require chiral resolution (e.g., compound (R)-59), whereas oxazepines avoid this complexity due to their planar oxygen atom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
